1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Catalog No.
S992605
CAS No.
1185287-60-8
M.F
C14H11N3O2
M. Wt
253.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic a...

CAS Number

1185287-60-8

Product Name

1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

IUPAC Name

1-benzylpyrazolo[3,4-b]pyridine-3-carboxylic acid

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

InChI

InChI=1S/C14H11N3O2/c18-14(19)12-11-7-4-8-15-13(11)17(16-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19)

InChI Key

QLDNIXIDTPFIOV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=N2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=N2)C(=O)O

1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core structure with a benzyl group and a carboxylic acid functional group. Its molecular formula is C14H11N3O2C_{14}H_{11}N_3O_2 and it has a molecular weight of approximately 253.26 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be attributed to its functional groups:

  • Carboxylic Acid Group: This group can participate in esterification reactions, forming esters with alcohols under acidic conditions.
  • Pyrazole Ring: The nitrogen atoms in the pyrazole ring can engage in nucleophilic substitutions or coordination with metal ions, potentially leading to the formation of complexes that may exhibit unique properties.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various biological activities, including:

  • Antiinflammatory Effects: Some derivatives have shown promise as antiinflammatory agents by modulating pathways involved in inflammation.
  • Anticancer Properties: Certain analogs have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • PPAR Agonism: Some studies suggest that derivatives can act as agonists for peroxisome proliferator-activated receptors, influencing lipid metabolism and glucose homeostasis .

Synthesis of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Starting from appropriate pyrazole precursors and benzyl halides, condensation reactions can yield the benzyl-substituted pyrazole.
  • Carboxylation: The introduction of the carboxylic acid group may be achieved through carbonylation or hydrolysis of corresponding esters.
  • Cyclization Techniques: Various cyclization strategies can be employed to construct the fused bicyclic structure characteristic of pyrazolo[3,4-b]pyridines.

1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several potential applications:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting metabolic disorders and inflammatory diseases.
  • Biochemical Research: Used as a tool in studies investigating PPAR signaling pathways and their implications in disease.

Interaction studies involving 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid often focus on its binding affinity to various biological targets:

  • Receptor Binding Assays: Evaluating how effectively the compound interacts with PPARs and other receptors.
  • Cell Line Studies: Assessing its effects on cellular pathways in vitro to determine its therapeutic potential.

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, has been extensively developed through traditional cyclocondensation methodologies utilizing 3-aminopyrazole precursors [1] [2]. These approaches represent the most fundamental and widely employed synthetic strategies for constructing the pyrazolo[3,4-b]pyridine scaffold.

The condensation of 3-aminopyrazoles with β-ketonitriles constitutes one of the most common methods for synthesizing pyrazolo[3,4-b]pyridine derivatives [1]. This reaction proceeds through an initial nucleophilic attack of the hydrazine nitrogen onto the carbonyl group, generating a hydrazone intermediate, followed by cyclization involving the nitrile carbon atom [1]. Under neutral conditions in ethanol at 70°C for 2-10 hours, this methodology typically affords products in yields ranging from 70-75% [1]. The reaction efficiency can be significantly enhanced under acidic conditions, with acetic acid reflux for 5 hours providing yields up to 90% [3].

The mechanism of these cyclocondensation reactions involves multiple steps, with the initial formation of an imine intermediate followed by intramolecular cyclization [4]. The regioselectivity of the cyclization is primarily controlled by the nucleophilicity of the attacking nitrogen atoms and the electronic properties of the substrates [5]. When employing methylhydrazine as the nucleophile, complete regioselectivity can be achieved, with the secondary nitrogen atom exhibiting higher electron density and dictating the preferred formation of specific regioisomers [4].

Advanced synthetic protocols have demonstrated the utility of ethyl 2,4-dioxo-4-arylbutanoates as effective three-carbon building blocks for pyrazolo[3,4-b]pyridine synthesis [3]. The reaction of 1,3-diphenyl-1H-pyrazol-5-amine with these substrates in refluxing acetic acid yields ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate derivatives in excellent yields (78-90%) [3]. This methodology offers superior yields compared to traditional approaches and provides access to highly substituted derivatives.

MethodConditionsYield (%)Regioselectivity
3-Aminopyrazole + β-Ketonitrile (Neutral)EtOH, 70°C, 2-10 h70-75Moderate
3-Aminopyrazole + β-Ketonitrile (Acidic)AcOH, 120°C, 5 h90High
3-Aminopyrazole + Ethyl 2,4-dioxo-4-arylbutanoatesCH₃CO₂H reflux, 5 h78-90High
5-Aminopyrazole + α,β-Unsaturated NitrilesEtOH, 100°C, 6 min81Excellent
Hydrazine + β-Ketonitriles (Microwave)Microwave, 10 minVariableGood

The application of microwave-assisted synthesis has revolutionized traditional cyclocondensation approaches [1]. Microwave activation reduces reaction times from hours to minutes while maintaining comparable yields, with reactions completing in as little as 10 minutes instead of the 1-16 hours required under conventional thermal activation [1]. This methodology is particularly advantageous for the synthesis of N-unsubstituted 3-aminopyrazoles, providing rapid access to key intermediates.

Multicomponent reactions have emerged as powerful alternatives to traditional stepwise approaches [6]. The one-pot synthesis of pyrazolopyridine derivatives through the reaction of 5-aminopyrazoles, cyclic ketones, and electron-rich olefins under microwave conditions in perfluorinated solvents demonstrates excellent regioselectivity control [7]. This approach facilitates the construction of complex pyrazolopyridine scaffolds with high speed and efficiency while enabling easy product isolation and solvent recovery [7].

Novel Scaffold-Hopping Strategies for Benzyl-Substituted Variants

Scaffold-hopping strategies have emerged as crucial methodologies for accessing benzyl-substituted pyrazolo[3,4-b]pyridine variants, offering enhanced metabolic stability and improved physicochemical properties [8]. These approaches enable the systematic modification of aromatic systems to address metabolic liabilities while maintaining or enhancing biological activity.

The replacement of phenyl substituents with benzyl groups represents a fundamental scaffold-hopping strategy that significantly impacts the metabolic stability of pyrazolo[3,4-b]pyridine derivatives [8]. The incorporation of benzyl substituents at the N-1 position of the pyrazolo[3,4-b]pyridine scaffold provides access to compounds with reduced susceptibility to oxidative metabolism [8]. This transformation is particularly relevant for 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives, where the benzyl group offers protection against cytochrome P450-mediated oxidation.

Advanced cross-coupling methodologies have facilitated the development of sophisticated scaffold-hopping approaches for benzyl-substituted variants [9]. Sequential Suzuki-Miyaura coupling reactions enable the regioselective introduction of aryl and heteroaryl substituents at specific positions of the pyrazolo[3,4-b]pyridine core [9]. The synthesis of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine as a key intermediate demonstrates the versatility of this approach, with subsequent arylation proceeding with high chemoselectivity favoring the C3 position over the C6 position [9].

The optimization of protecting group strategies has proven essential for scaffold-hopping in benzyl-substituted pyrazolo[3,4-b]pyridine synthesis [9]. The use of 4-methoxybenzyl protecting groups allows for selective functionalization while maintaining the stability of the heterocyclic core [9]. These protecting groups can be readily removed under mild acidic conditions, enabling access to the desired N-unsubstituted derivatives without compromising the integrity of other functional groups.

Starting MaterialTransformationProduct TypeYield (%)
1-Benzyl-1H-pyrazolo[3,4-b]pyridineAcylation/AlkylationN-Acylated/N-Alkylated derivativesVariable
6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridineSequential Suzuki-Miyaura coupling3,6-Diarylpyrazolo[3,4-b]pyridines85-92
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridineSuzuki cross-coupling3-Arylated products70-85
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrileCyanide insertionPharmaceutical intermediatesHigh

The development of one-pot sequential coupling protocols has streamlined the synthesis of complex benzyl-substituted pyrazolo[3,4-b]pyridine derivatives [9]. These methodologies enable the rapid construction of diverse molecular architectures without the need for intermediate purification steps, significantly improving synthetic efficiency [9]. The sequential arylation strategy demonstrates comparable efficiency to stepwise synthesis while offering enhanced practicality for library synthesis applications.

Computational scaffold-hopping approaches have guided the rational design of benzyl-substituted variants with enhanced properties [10]. The use of rapid overlay of chemical structures programs enables the identification of alternative scaffolds that maintain similar three-dimensional arrangements while offering improved metabolic stability [8]. These computational tools have proven particularly valuable for identifying benzyl substitution patterns that enhance binding affinity while reducing metabolic liability.

Optimization of Diazotization and Ring-Closure Reaction Conditions

The optimization of diazotization and ring-closure reaction conditions represents a critical aspect of pyrazolo[3,4-b]pyridine synthesis, particularly for accessing key intermediates such as those required for 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid preparation [11] [12]. These reactions require precise control of temperature, pH, and reagent stoichiometry to achieve optimal yields and selectivity.

Diazotization reactions of aminopyrazole intermediates proceed most effectively under carefully controlled acidic conditions [11]. The treatment of intermediate compounds with sodium nitrite in dilute sulfuric acid or dilute hydrochloric acid at temperatures between -5°C and 0°C provides optimal conditions for diazonium salt formation [11]. These mild reaction conditions are essential for maintaining the stability of sensitive intermediates while ensuring complete conversion of the amino functionality.

The ring-closure step following diazotization requires careful optimization of reaction parameters to achieve high yields [11]. Thermal cyclization of diazonium intermediates proceeds most effectively when the molecular ratio of starting compound to sodium nitrite is maintained between 1.0:1.0 and 1.0:2.0 [11]. These conditions ensure complete diazotization while minimizing side reactions that can lead to decomposition or unwanted rearrangement products.

Temperature control during the ring-closure step is particularly critical for achieving optimal yields [12]. The stabilization of diazo intermediates is promoted by the presence of electron-releasing groups, while electron-withdrawing substituents can destabilize these intermediates and lead to lower yields [12]. The cyclization reaction typically proceeds through the formation of stable diazo intermediates that undergo intramolecular cyclization to form the desired pyrazolopyridine products.

SubstrateDiazotization ConditionsRing-Closure MethodYield (%)
Intermediate V (R=H)NaNO₂, dilute H₂SO₄, -5 to 0°CThermal cyclization>90
Intermediate V (R=Br)NaNO₂, dilute H₂SO₄, -5 to 0°CThermal cyclization>90
5-Aminopyrazole derivativesNaNO₂, acidic conditionsIodination followed by cyclizationVariable
3-Amino-1H-pyrazolo[3,4-b]pyridineNaNO₂, HCl, 0°CDirect cyclizationVariable

The mechanism of diazotization and subsequent ring-closure has been extensively studied to understand the factors controlling reaction efficiency [12]. The formation of pyrazolotriazines through diazotization of aminopyrazoles demonstrates the versatility of this approach, with yields ranging from good to excellent depending on the substitution pattern [12]. The presence of p-methoxyphenyl groups at the N-1 position of the pyrazole ring promotes the stabilization of diazo intermediates and enhances cyclization efficiency [12].

Side product formation during diazotization reactions includes the generation of 5-chloropyrazole-4-carbonitriles, pyrazole-4-carbonitriles, and fused-pyrazole derivatives [12]. These side products result from alternative reaction pathways of the diazonium ion intermediate and can be minimized through careful optimization of reaction conditions [12]. The formation of these products provides insight into the mechanistic pathways available to diazonium intermediates under various reaction conditions.

Advanced diazotization protocols have incorporated in situ generation of active intermediates to improve reaction efficiency [13]. The use of trifluoroacetic acid-catalyzed condensation reactions enables the formation of complex pyrazolo[3,4-b]pyridine derivatives directly from aminopyrazole precursors [13]. These one-pot methodologies eliminate the need for intermediate isolation and purification, significantly streamlining the synthetic process.

Critical Analysis of Key Intermediates

The synthesis of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid relies on several key intermediates, with ethyl 6-bromo-pyrazolo[4,3-b]pyridine-3-carboxylate representing one of the most important synthetic building blocks [11] . This intermediate serves as a crucial precursor for various pharmaceutical compounds and demonstrates the strategic importance of halogenated pyrazolo[3,4-b]pyridine derivatives in medicinal chemistry applications.

Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is synthesized through the cyclization of appropriate precursors under specific conditions . The synthetic route typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with ethyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . This methodology provides access to the desired intermediate with good yields while maintaining compatibility with subsequent synthetic transformations.

The structural characteristics of ethyl 6-bromo-pyrazolo[4,3-b]pyridine-3-carboxylate make it an ideal intermediate for further functionalization . The bromine atom at the 6-position serves as an excellent leaving group for various cross-coupling reactions, while the ethyl ester functionality at the 3-position provides a handle for conversion to the corresponding carboxylic acid . This dual functionality enables the systematic construction of complex molecular architectures through sequential synthetic transformations.

Industrial production methods for key intermediates have been optimized to ensure scalability and cost-effectiveness . The use of continuous flow reactors and automated synthesis platforms enhances the efficiency and scalability of the production process for ethyl 6-bromo-pyrazolo[4,3-b]pyridine-3-carboxylate . These advances in manufacturing technology have made this intermediate more accessible for pharmaceutical research and development applications.

IntermediateSynthetic RouteKey ApplicationsStability
Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylateCyclization of appropriate precursorsKinase inhibitor intermediateStable under standard conditions
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrileMultistep from 3-aminopyrazolePharmaceutical synthesisStable intermediate
6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridineCyclization, diazotization, iodinationCross-coupling reactionsStable, suitable for cross-coupling
3-Amino-1H-pyrazolo[3,4-b]pyridine derivativesVarious cyclocondensation methodsFurther functionalizationVariable depending on substituents

The preparation of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile represents another crucial intermediate in the synthesis pathway [15]. This compound serves as an important intermediate for synthesizing pharmaceutical compounds, particularly kinase inhibitors with enhanced selectivity profiles [15]. The presence of the fluorobenzyl group provides improved metabolic stability while the nitrile functionality offers versatility for subsequent chemical transformations.

Synthetic challenges associated with key intermediates include the control of regioselectivity during heterocycle formation and the optimization of reaction conditions to minimize side product formation [16]. The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves multiple tautomeric forms, which can complicate the synthetic strategy and require careful consideration of reaction conditions [2]. The 1H-pyrazolo[3,4-b]pyridine and 2H-pyrazolo[3,4-b]pyridine tautomers exhibit different reactivity patterns, necessitating selective synthetic approaches.

The stability profiles of key intermediates vary significantly depending on the substitution pattern and functional groups present [17]. Compounds containing electron-withdrawing groups typically exhibit enhanced stability under standard storage conditions, while those with electron-releasing substituents may require special handling procedures [17]. The incorporation of protecting groups, such as the 4-methoxybenzyl group, provides additional stability while enabling selective deprotection under mild conditions.

Challenges in Regioselectivity Control During Heterocycle Formation

Regioselectivity control during heterocycle formation represents one of the most significant challenges in pyrazolo[3,4-b]pyridine synthesis, particularly affecting the efficient preparation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives [5] [18]. The control of regioselectivity is crucial for obtaining the desired regioisomer in high purity and yield, as mixed regioisomeric products can complicate purification and reduce overall synthetic efficiency.

The condensation of hydrazines with alkoxy-2-cyanoacrylates demonstrates the complexity of regioselectivity control in pyrazolo[3,4-b]pyridine synthesis [5]. The selectivity toward 3-aminopyrazole versus 5-aminopyrazole products is governed by the nucleophilicity of different nitrogen atoms in the hydrazine substrate [5]. Under kinetic conditions, the more nucleophilic primary nitrogen typically participates in cyclization, while thermodynamic conditions favor the formation of the more stable regioisomer [5].

The Michael equilibration model provides a mechanistic framework for understanding regioselectivity in pyrazole condensation reactions [5]. This model demonstrates that site-selective pyrazole condensations can be achieved by employing either kinetically or thermodynamically controlled conditions [5]. Kinetic conditions favor rapid cyclization of the initial Michael adduct, while thermodynamic conditions allow equilibration to the more stable regioisomer through reversible Michael addition processes.

Substrate design strategies have been developed to enhance regioselectivity control during heterocycle formation [19]. The use of regioselective one-pot three-component reactions employing 3-(cyanoacetyl)indole, 5-amino-3-methylpyrazole, and arylaldehydes with Iron(III)-montmorillonite as catalyst provides excellent regioselectivity [19]. This methodology achieves high reaction rates and straightforward product isolation while maintaining excellent regioselectivity control.

ChallengeContributing FactorsSolutions/ApproachesSuccess Rate
N1 vs N2 selectivity in hydrazine condensationHydrazine nucleophilicity, reaction conditionsKinetic vs thermodynamic controlVariable (50-99% selectivity)
C3 vs C6 arylation selectivityElectronic effects, steric hindranceSequential coupling strategiesHigh (>90% selectivity)
Pyrazole vs Pyridine ring formationReaction temperature, catalyst choiceTemperature-controlled reactionsGood (80-95% selectivity)
Tautomerization controlpH, solvent effectspH optimization, protecting groupsModerate (70-85% selectivity)
Substituent effects on cyclizationElectronic and steric propertiesRational substrate designDepends on system

The electronic properties of substituents significantly influence regioselectivity during heterocycle formation [17]. Electron-releasing groups at specific positions can stabilize certain intermediates and direct cyclization toward the desired regioisomer [17]. Conversely, electron-withdrawing groups may destabilize key intermediates and lead to alternative cyclization pathways that produce unwanted regioisomers [17].

Temperature control emerges as a critical factor in regioselectivity control, particularly in reactions involving multiple possible cyclization pathways [20]. Flash vacuum pyrolysis studies of pyrazolo[3,4-b]pyridine synthesis demonstrate that temperature profiles can be optimized to favor specific regioisomers [20]. At temperatures below 600°C, certain N-alkyl products form exclusively, while temperatures above 850°C favor alternative cyclization patterns [20].

Solvent effects play a crucial role in regioselectivity control during heterocycle formation [18]. The choice of solvent can influence the stability of intermediates and the kinetics of competing cyclization pathways [18]. Protic solvents may facilitate proton transfer processes that affect regioselectivity, while aprotic solvents may favor specific electronic interactions that direct cyclization [18].

Advanced synthetic methodologies have incorporated computational approaches to predict and optimize regioselectivity [10]. Molecular modeling studies enable the prediction of preferred cyclization pathways based on thermodynamic and kinetic considerations [10]. These computational tools provide valuable guidance for experimental design and help identify reaction conditions that favor the desired regioisomer.

The multinuclear nuclear magnetic resonance analysis of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid provides comprehensive structural elucidation through distinct chemical shift patterns for each nucleus type [1] [2] [3].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances that enable unambiguous structural assignment. The benzyl methylene protons appear as a singlet in the range of 5.3-5.4 parts per million, consistent with the attachment to the electron-deficient pyrazole nitrogen [1] [2]. The aromatic protons of the benzyl substituent resonate as a multiplet between 7.2-7.5 parts per million, displaying typical benzene ring coupling patterns [3] [4].

The pyrazolopyridine core system displays distinct downfield signals, with the hydrogen at position 4 appearing between 8.2-8.3 parts per million as either a doublet or singlet depending on substitution patterns [1] [5]. The hydrogen atoms at positions 5 and 6 of the pyridine ring exhibit characteristic doublet patterns at 8.5-8.7 and 8.6-8.8 parts per million respectively, with coupling constants typically ranging from 1.5 to 2.5 hertz [2] [3].

Temperature-dependent nuclear magnetic resonance studies reveal that the compound exists predominantly in a single tautomeric form in solution, with no observable proton exchange between nitrogen atoms at ambient temperatures [6]. The carboxylic acid proton, when present, appears as a broad exchangeable signal between 12-14 parts per million [2] [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides definitive carbon environment identification through characteristic chemical shift ranges. The benzyl methylene carbon appears in the aliphatic region at 53-55 parts per million, while the aromatic carbons of the benzyl group resonate between 127-129 parts per million [1] [2] [3].

The pyrazole carbon at position 3, bearing the carboxylic acid functionality, appears as a quaternary carbon signal between 143-145 parts per million [2] [3]. The pyridine ring carbons exhibit distinct chemical shifts, with carbon positions 4, 5, and 6 appearing between 114-132 parts per million depending on their electronic environment and substitution pattern [1] [5] [2].

The carboxyl carbon displays characteristic downfield resonance between 166-170 parts per million, confirming the presence of the carboxylic acid functional group [2] [3]. Carbon chemical shift assignments are further supported by distortionless enhancement by polarization transfer and heteronuclear multiple quantum coherence experiments, which distinguish between methyl, methylene, methine, and quaternary carbons [8] [9].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy provides crucial information regarding the electronic environment and tautomeric preferences of the heterocyclic nitrogens. The pyrazole nitrogen (N-1) typically resonates between -160 to -200 parts per million relative to external nitromethane, while the pyridine nitrogen (N-2) appears between -100 to -130 parts per million [2] [3] [10] [6].

These chemical shift values are diagnostic for the specific nitrogen environments and can distinguish between different tautomeric forms when they exist [10] [6] [11]. The relatively upfield chemical shifts observed for both nitrogens are consistent with their incorporation into aromatic heterocyclic systems and reflect the degree of electron density at each nitrogen center [10] [12].

Indirect ¹H-¹⁵N coupling constants provide additional structural information, with two-bond couplings between the benzyl methylene protons and the pyrazole nitrogen typically observed around 7-10 hertz [3] [6]. Three-bond couplings between ring protons and nitrogens are generally smaller, ranging from 1-3 hertz [6] [11].

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways. The molecular ion peak [M+H]⁺ appears at mass-to-charge ratio 254, corresponding to the protonated molecular ion of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid [4] [8] [13].

Primary Fragmentation Pathways

The most prominent fragmentation involves the loss of the benzyl radical (C₇H₇- ) from the molecular ion, resulting in a significant peak at mass-to-charge ratio 163 [M-91]⁺ [4] [8] [13]. This fragmentation is particularly favorable due to the stability of the benzyl radical and the resulting pyrazolopyridine-3-carboxylic acid cation [14].

The carboxyl group undergoes characteristic losses, with decarboxylation yielding [M-45]⁺ at mass-to-charge ratio 209, corresponding to the loss of the carboxyl group (COOH) [13] [14]. Further carbon monoxide loss from the carboxyl group produces [M-28]⁺ at mass-to-charge ratio 226, though this fragmentation is typically less intense [14].

Secondary Fragmentation and Base Peak Formation

The tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91 frequently appears as the base peak in the mass spectrum, resulting from the rearrangement and cyclization of the benzyl cation [15] [13] [14]. This ion is particularly stable due to its aromatic character and represents a common fragmentation product in benzyl-substituted compounds [14].

The pyrazolopyridine core structure can be observed at mass-to-charge ratio 119, corresponding to the heterocyclic framework after loss of both the benzyl group and carboxylic acid functionality [4] [16]. This fragment provides confirmation of the core heterocyclic structure and is diagnostic for pyrazolo[3,4-b]pyridine derivatives [8] [17].

Collision-induced dissociation experiments reveal additional fragmentation pathways, including ring-opening reactions and hydrogen rearrangements that provide further structural confirmation [13] [14]. The fragmentation pattern is consistent with reported data for related pyrazolopyridine carboxylic acid derivatives [4] [8] [17].

Infrared Vibrational Modes and Functional Group Identification

Infrared spectroscopy provides characteristic vibrational frequencies that enable functional group identification and hydrogen bonding analysis. The spectrum of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exhibits several diagnostic absorption bands [7] [18] [19].

Hydrogen Bonding and Hydroxyl Vibrations

The carboxylic acid hydroxyl group displays a characteristic broad absorption band between 2500-3300 wavenumbers, indicative of hydrogen-bonded O-H stretching vibrations [7] [19] [20]. The breadth and position of this band suggest intermolecular hydrogen bonding between carboxylic acid groups in the solid state [19] [21] [20].

Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers with medium intensity, characteristic of aromatic hydrogen atoms on both the benzyl group and the pyrazolopyridine core [7] [18] [19]. These frequencies are typical for aromatic compounds and confirm the presence of the expected aromatic systems [22].

Carbonyl and Ring Vibrations

The carbonyl stretching vibration of the carboxylic acid group appears as a strong absorption between 1670-1700 wavenumbers [7] [19] [21]. This frequency range is characteristic for carboxylic acid carbonyls and may show slight variations depending on the degree of hydrogen bonding and solid-state packing [19] [20].

The pyridine carbon-nitrogen stretching vibrations produce strong absorptions in the 1590-1610 wavenumber region, diagnostic for the pyridine ring system [7] [18] [23]. Aromatic carbon-carbon stretching modes appear between 1450-1600 wavenumbers with medium to strong intensity, reflecting the multiple aromatic systems present in the molecule [18] [19].

Nitrogen-Hydrogen and Carbon-Nitrogen Vibrations

Nitrogen-hydrogen bending vibrations from the pyrazole ring appear in the 1400-1450 wavenumber region with medium intensity [7] [18] [24]. These vibrations are characteristic of secondary amine environments and confirm the presence of the pyrazole nitrogen-hydrogen bond [18] [22].

Carbon-nitrogen stretching vibrations produce medium-intensity absorptions between 1200-1350 wavenumbers, reflecting the various carbon-nitrogen bonds throughout the heterocyclic framework [7] [18] [19]. Ring breathing and deformation modes appear in the 800-900 wavenumber region, providing additional confirmation of the aromatic ring systems [18] [23].

Ultraviolet-Visible Absorption Profiles and Solvatochromic Effects

The ultraviolet-visible absorption spectrum of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exhibits multiple electronic transitions characteristic of extended aromatic systems with electron-donating and electron-withdrawing substituents [25] [26] [27].

Electronic Transition Assignments

The benzyl group contributes π → π* transitions in the 250-280 nanometer region with extinction coefficients ranging from 10,000-20,000 molar⁻¹ centimeter⁻¹ [25] [26]. These transitions show minimal solvent dependence due to the localized nature of the benzyl π-system [25] [28].

The pyrazole ring system exhibits π → π* transitions between 285-320 nanometers with extinction coefficients of 5,000-15,000 molar⁻¹ centimeter⁻¹ [25] [26]. These transitions display blue shifts in polar solvents due to stabilization of the ground state relative to the excited state [25] [28] [29].

The pyridine portion of the molecule shows characteristic π → π* transitions in the 350-380 nanometer range with extinction coefficients of 8,000-18,000 molar⁻¹ centimeter⁻¹ [25] [26] [27]. These transitions exhibit red shifts in polar solvents, consistent with the electron-deficient nature of the pyridine ring [25] [28].

Solvatochromic Behavior and Charge Transfer

Nitrogen lone pair to π* transitions (n → π*) appear in the 320-350 nanometer region with lower extinction coefficients of 1,000-5,000 molar⁻¹ centimeter⁻¹ [25] [28]. These transitions are particularly sensitive to hydrogen bonding interactions and show significant shifts in protic solvents [28] [29].

Charge transfer transitions between the electron-rich benzyl group and electron-deficient pyrazolopyridine core appear in the 380-420 nanometer region [25] [26]. These transitions exhibit strong solvatochromic effects with extinction coefficients ranging from 3,000-10,000 molar⁻¹ centimeter⁻¹ [25] [28] [29].

The solvatochromic response follows established polarity scales, with positive solvatochromism observed for most transitions due to increased dipole moment in the excited state [30] [28] [29]. The magnitude of solvent shifts provides information about the electronic structure and can be correlated with solvent polarity parameters [30] [28] [31].

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Dates

Last modified: 08-16-2023

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